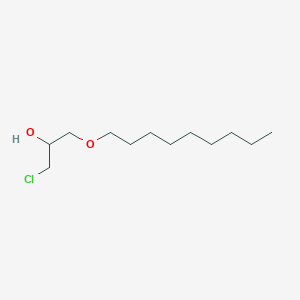
1-Chloro-3-(nonyloxy)propan-2-OL
Description
1-Chloro-3-(nonyloxy)propan-2-OL is an organic compound with the molecular formula C12H25ClO2 It is a chlorinated alcohol with a nonyloxy group attached to the propanol backbone
Properties
CAS No. |
80938-29-0 |
|---|---|
Molecular Formula |
C12H25ClO2 |
Molecular Weight |
236.78 g/mol |
IUPAC Name |
1-chloro-3-nonoxypropan-2-ol |
InChI |
InChI=1S/C12H25ClO2/c1-2-3-4-5-6-7-8-9-15-11-12(14)10-13/h12,14H,2-11H2,1H3 |
InChI Key |
LJRMNOFHEXXZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(nonyloxy)propan-2-OL can be synthesized through the reaction of 1-chloro-2,3-epoxypropane with nonanol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the opening of the epoxide ring and the subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of chloropropylene oxide and nonanol. The reaction is carried out in the presence of a catalyst, such as a cation resin, and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(nonyloxy)propan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of nonyloxypropan-2-ol derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alkanes or other reduced compounds.
Scientific Research Applications
1-Chloro-3-(nonyloxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(nonyloxy)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-propanol: A chlorinated alcohol with similar reactivity but different applications.
3-Chloro-1,2-propanediol: Another chlorinated alcohol with distinct chemical properties and uses.
1-Chloro-3-(1-naphthalenyloxy)-2-propanol: A compound with a naphthalenyloxy group, used in different research contexts.
Uniqueness
1-Chloro-3-(nonyloxy)propan-2-OL is unique due to its nonyloxy group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other similar compounds may not be effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


